molecular formula C5H6ClFN2 B2531710 4-chloro-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1429419-75-9

4-chloro-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B2531710
CAS No.: 1429419-75-9
M. Wt: 148.57
InChI Key: AWLMPNIRSVKMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chloro group at the 4-position and a fluoroethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-(2-fluoroethyl)-1H-pyrazole typically involves the reaction of 4-chloropyrazole with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido or thiol-substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of ethyl-substituted pyrazoles.

Scientific Research Applications

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-fluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

  • 4-Chloro-1-(2,4-dichlorophenyl)butan-1-one
  • 4-Chloro-1-(2-fluoroethyl)-3-methylpyrazole
  • 1-(2-Fluoroethyl)-3-methyl-4-nitropyrazole

Uniqueness: 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole is unique due to the presence of both chloro and fluoroethyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

4-chloro-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLMPNIRSVKMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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